molecular formula C5H7NO2 B1622519 Methyl 2-isocyanopropanoate CAS No. 33115-74-1

Methyl 2-isocyanopropanoate

Cat. No.: B1622519
CAS No.: 33115-74-1
M. Wt: 113.11 g/mol
InChI Key: UFGJMIRODOAASM-UHFFFAOYSA-N
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Description

Methyl 2-isocyanopropanoate is an organic compound characterized by the presence of an isocyanate group attached to a methyl ester. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various chemical structures.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-isocyanopropanoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-bromo-2-methylpropanoate with sodium cyanate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and is conducted at elevated temperatures to facilitate the formation of the isocyanate group.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-isocyanopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which methyl 2-isocyanopropanoate exerts its effects involves its reactivity as a nucleophile or electrophile in various chemical reactions. In cycloaddition reactions, it acts as a formal 1,3-dipole, reacting with electron-deficient aromatic compounds to form complex structures . In Mannich reactions, it serves as a pronucleophile, reacting with ketimines to form chiral imidazolines .

Properties

IUPAC Name

methyl 2-isocyanopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4(6-2)5(7)8-3/h4H,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGJMIRODOAASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370502
Record name 2-Isocyanopropionic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33115-74-1
Record name 2-Isocyanopropionic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-isocyanopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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